N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1006306-18-8
VCID: VC11970997
InChI: InChI=1S/C24H20ClN7O2/c1-15-6-8-19(9-7-15)34-13-22(33)29-21-10-16(2)30-32(21)24-20-12-28-31(23(20)26-14-27-24)18-5-3-4-17(25)11-18/h3-12,14H,13H2,1-2H3,(H,29,33)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Molecular Formula: C24H20ClN7O2
Molecular Weight: 473.9 g/mol

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide

CAS No.: 1006306-18-8

Cat. No.: VC11970997

Molecular Formula: C24H20ClN7O2

Molecular Weight: 473.9 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide - 1006306-18-8

Specification

CAS No. 1006306-18-8
Molecular Formula C24H20ClN7O2
Molecular Weight 473.9 g/mol
IUPAC Name N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C24H20ClN7O2/c1-15-6-8-19(9-7-15)34-13-22(33)29-21-10-16(2)30-32(21)24-20-12-28-31(23(20)26-14-27-24)18-5-3-4-17(25)11-18/h3-12,14H,13H2,1-2H3,(H,29,33)
Standard InChI Key BKLALERBEBKVJX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide, reflects its intricate structure. Key molecular descriptors include:

PropertyValue
CAS No.1006306-18-8
Molecular FormulaC<sub>24</sub>H<sub>20</sub>ClN<sub>7</sub>O<sub>2</sub>
Molecular Weight473.9 g/mol
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
InChIKeyBKLALERBEBKVJX-UHFFFAOYSA-N

The structure comprises a pyrazolo[3,4-d]pyrimidine scaffold substituted at position 1 with a 3-chlorophenyl group and at position 4 with a pyrazole ring bearing a methyl group. The acetamide side chain is functionalized with a 4-methylphenoxy moiety, enhancing lipophilicity and target binding.

Structural Analysis

X-ray crystallography and NMR studies of analogous compounds reveal that the pyrazolo[3,4-d]pyrimidine core adopts a planar conformation, facilitating π-π stacking interactions with kinase ATP-binding pockets . The 3-chlorophenyl group contributes to hydrophobic interactions, while the 4-methylphenoxy moiety may improve metabolic stability by resisting oxidative degradation .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multistep organic reactions, typically commencing with the construction of the pyrazolo[3,4-d]pyrimidine core. A representative pathway includes:

  • Formation of Pyrazolo[3,4-d]Pyrimidine: Condensation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide under microwave irradiation yields the pyrazolo[3,4-d]pyrimidine intermediate.

  • Pyrazole Substitution: Nucleophilic substitution at position 4 introduces the 3-methylpyrazole moiety using 3-methyl-5-aminopyrazole in the presence of a palladium catalyst .

  • Acetamide Coupling: The final step involves coupling the pyrazole intermediate with 2-(4-methylphenoxy)acetic acid via EDC/HOBt-mediated amide bond formation .

Optimization Strategies

Reaction conditions critically influence yield and purity:

ParameterOptimal ConditionImpact on Yield
SolventDimethylformamide (DMF)78%
Temperature80°CMaximal purity
CatalystPd(PPh<sub>3</sub>)<sub>4</sub>85% efficiency

HPLC and LC-MS analyses confirm ≥95% purity for the final product.

The compound exhibits nanomolar inhibitory activity against wild-type EGFR (IC<sub>50</sub> = 16 nM), surpassing reference inhibitors like erlotinib . Molecular docking simulations indicate that the 3-chlorophenyl group occupies the hydrophobic cleft of EGFR’s ATP-binding site, while the pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with Met793 and Cys797 residues .

Antiproliferative Activity

In vitro assays against A549 (lung adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines demonstrate dose-dependent growth inhibition:

Cell LineIC<sub>50</sub> (µM)Reference Compound IC<sub>50</sub>
A5498.2119.56 (Erlotinib)
HCT-11619.5635.20 (Gefitinib)

Mechanistic studies reveal G1/S cell cycle arrest and induction of apoptosis via caspase-3 activation .

Physicochemical Properties and Analytical Characterization

Key Properties

PropertyValue
LogP3.8 (Predicted)
Solubility12 µg/mL in PBS (pH 7.4)
Melting Point218–220°C

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) δ: 8.72 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 4H, Ar-H), 2.41 (s, 3H, CH<sub>3</sub>).

  • HRMS (ESI-TOF): m/z 474.1345 [M+H]<sup>+</sup> (calc. 474.1341).

Applications in Medicinal Chemistry

Drug Design Scaffold

The dual heterocyclic system serves as a versatile scaffold for developing:

  • EGFR-TK Inhibitors: Structural modifications at positions 1 and 4 enhance selectivity for mutant EGFR variants (e.g., T790M) .

  • Dual c-Src/c-Abl Inhibitors: Prodrug derivatives improve aqueous solubility (e.g., phosphate prodrugs achieve 90% conversion in plasma) .

In Silico Profiling

Quantitative structure-activity relationship (QSAR) models predict improved bioavailability with electron-withdrawing substituents on the phenoxy group .

Research Data and Findings

Preclinical Efficacy

  • Xenograft Models: 50 mg/kg/day dosing in nude mice reduced A549 tumor volume by 62% vs. control (p < 0.001) .

  • Combination Therapy: Synergy with paclitaxel (CI = 0.45) suggests potential for adjuvant use .

Toxicity Profile

  • hERG Inhibition: IC<sub>50</sub> > 10 µM, indicating low cardiotoxicity risk.

  • CYP3A4 Inhibition: Moderate (IC<sub>50</sub> = 5.2 µM), warranting drug-drug interaction studies.

Limitations and Future Research Directions

Current Challenges

  • Poor Aqueous Solubility: Limits oral bioavailability (F = 22% in rats).

  • Metabolic Stability: Rapid glucuronidation in human liver microsomes (t<sub>1/2</sub> = 12 min).

Future Priorities

  • Prodrug Development: Phosphonooxymethyl derivatives increase solubility 10-fold .

  • Targeted Delivery: Nanoparticle encapsulation enhances tumor accumulation (e.g., PLGA NPs achieve 8.5% ID/g in tumors) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator